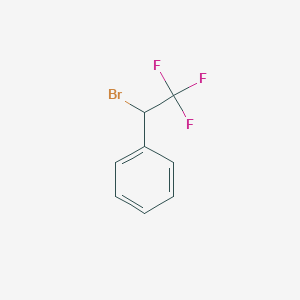

(1-Bromo-2,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-bromo-2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRICHAOGAOFEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-42-4 | |

| Record name | (1-Bromo-2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Bromo-2,2,2-trifluoroethyl)benzene chemical properties

An In-Depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene: Properties, Reactivity, and Applications

Introduction

This compound, a halogenated aromatic hydrocarbon, represents a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive benzylic bromide and a powerfully electron-withdrawing trifluoromethyl group, confers a distinct profile of reactivity and utility. This combination makes it a valuable precursor for introducing the 2,2,2-trifluoro-1-phenylethyl moiety into complex molecular targets. For researchers in drug discovery and materials science, this compound serves as a key intermediate for synthesizing novel compounds with enhanced metabolic stability, lipophilicity, and binding affinity—properties often imparted by the trifluoromethyl group.[1] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthetic utility, and safety protocols, tailored for scientists and development professionals.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical constant determination and spectroscopic analysis.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized below. These constants are critical for reaction setup, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 434-42-4 | [2] |

| Molecular Formula | C₈H₆BrF₃ | [2] |

| Molecular Weight | 239.03 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.555 g/mL at 25 °C | |

| Boiling Point | 158 °C to 214 °C | [2] |

| Refractive Index | n20/D 1.487 | |

| Flash Point | 73.33 °C (164.0 °F) |

Spectroscopic Characterization

Spectroscopic methods provide an unambiguous structural fingerprint for the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is characterized by a multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the phenyl protons. A key feature is the quartet for the benzylic proton (-CH(Br)-) due to coupling with the three adjacent fluorine atoms.

-

¹⁹F NMR : The fluorine spectrum typically shows a doublet centered around -65 ppm, arising from the coupling of the three equivalent fluorine atoms of the CF₃ group with the single benzylic proton.[3]

-

¹³C NMR : The carbon spectrum will display distinct signals for the aromatic carbons and the two aliphatic carbons. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling, while the benzylic carbon will also be influenced by both bromine and the CF₃ group.

-

-

Mass Spectrometry (MS) :

-

Electron Ionization (EI-MS) will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.[4]

-

Common fragmentation patterns include the loss of a bromine radical (M-Br) and cleavage of the trifluoromethyl radical (M-CF₃), leading to significant fragment ions.

-

Synthesis and Reactivity

The synthetic value of this compound stems from its predictable and versatile reactivity, primarily centered around the C-Br bond.

General Synthetic Approach

This compound is typically synthesized via the radical bromination of (2,2,2-trifluoroethyl)benzene. This reaction selectively targets the benzylic position, which is activated for radical abstraction by the adjacent phenyl ring. Common brominating agents include N-Bromosuccinimide (NBS) with a radical initiator.

Caption: General synthesis of this compound.

Detailed Synthetic Protocol (Representative)

The following protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Objective: To synthesize this compound from (2,2,2-trifluoroethyl)benzene.

Materials:

-

(2,2,2-Trifluoroethyl)benzene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,2,2-trifluoroethyl)benzene (1.0 eq.) in anhydrous CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a denser product spot indicate progression. Succinimide, a byproduct, will float on the surface.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bisulfite solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a liquid.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by the labile benzylic bromide, making it an excellent electrophile for constructing more complex molecules. The trifluoromethyl group primarily exerts a strong electronic influence.

-

Nucleophilic Substitution: The C-Br bond is susceptible to cleavage by a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides), providing a direct route to introduce the trifluoro-1-phenylethyl scaffold. This is foundational for building novel pharmaceutical and agrochemical candidates.

-

Electrophilic Aromatic Substitution: The –CH(Br)CF₃ substituent is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions on the phenyl ring. This is due to the powerful inductive electron-withdrawing effect of the trifluoromethyl group, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions.[5]

-

Organometallic Chemistry: While the formation of a Grignard reagent can be challenging due to the benzylic proton's acidity, it can be used in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, after conversion to a more suitable organometallic species.

Caption: Key reactivity pathways of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The following information is derived from supplier Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear flame-retardant, antistatic protective clothing and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Hygiene: Wash hands thoroughly after handling. Immediately change contaminated clothing.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a combustible liquid (Storage Class 10). Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable reagent in synthetic chemistry. Its utility is defined by the strategic combination of a reactive benzylic bromide handle and the electronically influential trifluoromethyl group. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity profile is crucial for its effective and safe application in the synthesis of advanced materials and complex bioactive molecules, particularly within the pharmaceutical and agrochemical industries.

References

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Reactivity of Substituted Benzenes. Chem LibreTexts. [Link]

-

Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Bromination of Benzene (A-Level Chemistry). YouTube. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. [Link]

Sources

(1-Bromo-2,2,2-trifluoroethyl)benzene CAS number 434-42-4

An In-Depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4) for Advanced Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

This compound, registered under CAS number 434-42-4, is a pivotal reagent in modern organic and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group, makes it an exceptional building block for introducing the 2,2,2-trifluoroethylphenyl moiety into complex molecules. The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical & Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The key physical properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| CAS Number | 434-42-4 | |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.555 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.487 | |

| Flash Point | 73.33 °C (164.0 °F) | |

| InChI Key | IRICHAOGAOFEQI-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)C(Br)c1ccccc1 |

Synthesis: Accessing the Building Block via Radical Bromination

The most direct and efficient method for synthesizing this compound is through the radical bromination of the benzylic position of 2,2,2-trifluoroethylbenzene.

Mechanistic Rationale

This pathway is favored due to the inherent stability of the intermediate benzylic radical. The C-H bond at the benzylic position is weaker than other aliphatic C-H bonds because its homolytic cleavage results in a radical that is resonance-stabilized by the adjacent aromatic ring.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction medium, which minimizes side reactions such as electrophilic aromatic substitution on the benzene ring.[2][3] The reaction is initiated by light (photolysis) or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).

Representative Synthesis Protocol

This protocol is a self-validating system based on established principles of benzylic bromination.[4]

Workflow for Synthesis of this compound

Caption: Workflow for radical bromination of 2,2,2-trifluoroethylbenzene.

Step-by-Step Methodology:

-

Preparation: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2,2-trifluoroethylbenzene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq.).

-

Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) and irradiated with a heat lamp or UV lamp to facilitate the reaction.

-

Monitoring: The reaction progress is monitored by TLC or GC analysis until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Washing: The filtrate is transferred to a separatory funnel and washed sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the benzylic bromide, which readily participates in both transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[5] This reaction is fundamental in the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceuticals.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Preparation: In an oven-dried Schlenk flask, combine the arylboronic acid (1.2 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.).[5]

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Reagent Addition: this compound (1.0 eq.) is added via syringe, followed by a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[5][6]

-

Reaction: The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[5][6]

-

Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Nucleophilic Substitution (Sₙ1/Sₙ2)

As a benzylic halide, the compound is an excellent substrate for nucleophilic substitution reactions. The reaction can proceed via an Sₙ1 mechanism, due to the resonance-stabilized benzylic carbocation intermediate, or an Sₙ2 mechanism. The electron-withdrawing nature of the CF₃ group can influence the reaction pathway. This versatility allows for the direct introduction of a wide range of functional groups, including azides, cyanides, amines, and thiols.

Workflow for Nucleophilic Substitution

Caption: General workflow for a nucleophilic substitution reaction.

Representative Protocol for Azide Substitution:

-

Preparation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete by TLC analysis.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The resulting azide can be purified by column chromatography if necessary.

Safety, Handling, and Storage

This compound is a combustible liquid and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Avoid breathing vapors (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, eye protection, and face protection (P280).

-

First Aid:

-

IF ON SKIN: Wash with plenty of soap and water (P302 + P352).

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

-

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up (P403 + P235, P405). Keep container tightly closed in a dry place.

References

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).

- Safety Data Sheet - this compound. Key Organics.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. [Link]

-

Benzylic Bromination. Chemistry Steps. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. BenchChem.

- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.

- Miles, W. H., Berkey, S. L., & Fzool, F. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.

-

10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]

- Dintzner, M. R., & Van Lanen, R. J. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.

-

11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 434-42-4 | AAA43442 [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

(1-Bromo-2,2,2-trifluoroethyl)benzene molecular weight

An In-Depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive benzylic bromide with a metabolically robust trifluoromethyl group, makes it a valuable building block for introducing the 1-phenyl-2,2,2-trifluoroethyl moiety into complex molecular architectures. The presence of the trifluoromethyl group is a well-established strategy in modern drug design to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, core applications in synthetic chemistry, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly and often beneficially alter a molecule's properties.[1] It can serve as a bioisostere for other groups, block sites of metabolic oxidation, and modulate acidity or basicity, thereby improving a drug candidate's overall profile.[2]

This compound, CAS Number 434-42-4, serves as a critical intermediate for incorporating this strategic advantage. The molecule features a reactive C-Br bond at the benzylic position, making it amenable to a wide range of nucleophilic substitution and cross-coupling reactions. This guide offers an in-depth analysis of this reagent, providing the technical insights necessary for its effective application in research and development.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrF₃ | [3] |

| Molecular Weight | 239.03 g/mol | [3] |

| CAS Number | 434-42-4 | |

| Appearance | Liquid | |

| Density | 1.555 g/mL at 25 °C | |

| Refractive Index | n20/D 1.487 | |

| Flash Point | 73.33 °C (164.0 °F) | |

| SMILES String | FC(F)(F)C(Br)c1ccccc1 | |

| InChI Key | IRICHAOGAOFEQI-UHFFFAOYSA-N |

Synthesis Pathway and Mechanistic Considerations

While various synthetic routes can be envisioned, a highly plausible and efficient method for the laboratory-scale synthesis of this compound is the free-radical bromination of (2,2,2-trifluoroethyl)benzene at the benzylic position.

Proposed Reaction: (2,2,2-Trifluoroethyl)benzene + N-Bromosuccinimide (NBS) ---(Radical Initiator, Solvent, Heat/Light)--> this compound

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination. It maintains a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical substitution pathway over electrophilic aromatic substitution on the benzene ring.

-

Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. This is typically achieved using either a chemical initiator like azobisisobutyronitrile (AIBN), which decomposes upon heating, or photochemical initiation with UV light.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is ideal. These solvents will not react with the radical intermediates.

The workflow for this synthesis is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Core Application: A Versatile Building Block in Drug Discovery

The primary utility of this compound lies in its role as an electrophilic building block. The benzylic bromide is a good leaving group, readily displaced by a wide range of nucleophiles or engaged in organometallic cross-coupling reactions.

Experimental Protocol: Nucleophilic Substitution with a Phenoxide

This protocol describes a representative Sₙ2 reaction to form a new ether linkage, a common motif in drug molecules.

Objective: To synthesize 1-(2,2,2-trifluoro-1-phenoxyethyl)benzene.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Acetone or Acetonitrile (anhydrous)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add phenol, potassium carbonate, and anhydrous acetone.

-

Rationale (Trustworthiness): An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

-

Reagent Addition: Stir the mixture at room temperature for 20 minutes. Subsequently, add this compound to the flask via syringe.

-

Reaction: Attach a condenser and heat the mixture to reflux (approx. 56°C for acetone).

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH(aq) to remove excess phenol, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Final Characterization: Purify the crude product via silica gel column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for a nucleophilic substitution reaction and product validation.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that necessitate specific precautions.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation[4] |

| Eye Irritation | H319 | Causes serious eye irritation[4] |

| Respiratory Irritation | H335 | May cause respiratory irritation[4] |

Recommended Safety Protocols:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames, as it is a combustible liquid.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

This compound stands out as a highly valuable and versatile reagent for modern organic synthesis, particularly within the realm of drug discovery. Its capacity to introduce the 1-phenyl-2,2,2-trifluoroethyl group allows chemists to strategically enhance the metabolic stability and overall pharmacokinetic profile of new chemical entities. By understanding its properties, synthesis, and reaction protocols, and by adhering to strict safety measures, researchers can effectively unlock the potential of this powerful synthetic building block to accelerate the development of next-generation therapeutics.

References

-

1-BROMO-2-(TRIFLUOROMETHYL)BENZENE | CAS 392-83-6. Matrix Fine Chemicals. [Link]

-

This compound Safety Data Sheet. XiXisys. [Link]

-

Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806. PubChem. [Link]

-

Exploring the Multifaceted Applications of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 434-42-4 | AAA43442 [biosynth.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 434-42-4 Name: this compound [xixisys.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (1-Bromo-2,2_2-trifluoroethyl)benzene: Synthesis, Characterization, and Application

Abstract: (1-Bromo-2,2,2-trifluoroethyl)benzene is a key fluorinated building block in modern organic and medicinal chemistry. The strategic placement of the trifluoromethyl group and the reactive benzylic bromide functionality makes it a valuable precursor for synthesizing complex molecules with tailored physicochemical and biological properties. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity, aimed at researchers, scientists, and professionals in drug development. We delve into the mechanistic rationale behind its synthesis, provide a detailed experimental protocol, and explore its applications as a synthetic intermediate.

Introduction and Structural Significance

This compound, identified by its CAS Number 434-42-4, is an aromatic organic compound featuring a benzene ring substituted with a 1-bromo-2,2,2-trifluoroethyl group.[1] Its significance in synthetic chemistry stems from two key structural features:

-

The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a widely used strategy in drug design.[2] This highly electronegative and lipophilic moiety can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets by modifying electronic and conformational characteristics.[2]

-

The Benzylic Bromide: The bromine atom is situated at the benzylic position, the carbon atom directly attached to the benzene ring. C-H bonds at this position are inherently weaker due to the resonance stabilization of the resulting benzylic radical, making this site particularly reactive and amenable to substitution reactions.[3]

This combination renders this compound a versatile intermediate for introducing the trifluoroethylphenyl motif into a wide array of molecular scaffolds.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. These data serve as a benchmark for identity and purity confirmation.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 434-42-4 | [1] |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.555 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.487 | [1] |

| Flash Point | 73.33 °C (164.0 °F) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the title compound. While a comprehensive, publicly available peer-reviewed spectrum for this compound is not readily found, data for the closely related precursor, (2,2,2-Trifluoroethyl)benzene, provides a valuable reference for the signals originating from the phenyl and trifluoroethyl moieties.

Reference Data for (2,2,2-Trifluoroethyl)benzene: [4]

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.27-7.32 (m, 5H, Ar-H), 3.31 (q, J = 10.8 Hz, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 130.2, 128.7, 128.1 (Ar-C), 125.9 (q, ¹JCF = 275.5 Hz, CF₃), 40.2 (q, ²JCF = 29.6 Hz, CH₂).

-

¹⁹F NMR (282 MHz, CDCl₃) δ (ppm): -66.0 (t, J = 11.6 Hz, CF₃).

Expected Spectral Features for this compound: Based on the structure, the following spectral characteristics are anticipated:

-

¹H NMR: The aromatic protons would appear as a multiplet in the ~7.3-7.5 ppm region. The benzylic proton (CHBr) would be shifted downfield from the 3.31 ppm seen in the precursor due to the deshielding effect of the bromine atom. It would appear as a quartet due to coupling with the three fluorine atoms (³JHF).

-

¹³C NMR: The aromatic carbon signals would be present. The benzylic carbon (CHBr) signal would be significantly shifted and would exhibit coupling to fluorine (²JCF). The CF₃ signal would remain a quartet with a large one-bond C-F coupling constant (¹JCF).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 238 and 240, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

Synthesis and Mechanistic Insights

The most direct and common method for preparing this compound is through the free-radical bromination of its precursor, (2,2,2-trifluoroethyl)benzene, at the benzylic position.

The Rationale of Benzylic Bromination

Benzylic C-H bonds are particularly susceptible to radical halogenation because the homolytic cleavage of this bond generates a benzylic radical.[3] This radical is significantly stabilized through resonance, with the unpaired electron delocalized over the benzene ring. This stabilization lowers the activation energy for hydrogen abstraction from the benzylic position, making the reaction highly selective compared to other sp³-hybridized C-H bonds in the molecule.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3] It serves as a source of bromine radicals at a low, steady concentration, which is crucial for minimizing side reactions, such as addition to the aromatic ring.[5] The reaction is typically initiated by light (photochemical activation) or a radical initiator like 2,2′-azobisisobutyronitrile (AIBN).[6]

Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination.[7]

Caption: Free-radical mechanism for benzylic bromination.

Causality of Experimental Choices:

-

NBS as Bromine Source: Using NBS instead of elemental bromine (Br₂) maintains a very low concentration of Br₂ in the reaction mixture. This is critical to favor the desired radical substitution pathway over competitive electrophilic addition to the aromatic ring, which would yield undesired byproducts.[5]

-

Radical Initiator (AIBN/Light): A source of energy is required to initiate the chain reaction by generating the first bromine radicals. AIBN is a common choice as it decomposes at a predictable rate upon heating to produce nitrogen gas and cyanoisopropyl radicals, which then propagate the chain. Photochemical initiation with a tungsten lamp provides an alternative, often cleaner, method.[6]

-

Solvent Choice: The reaction is typically run in non-polar, inert solvents like carbon tetrachloride (CCl₄) or, more preferably due to toxicity concerns, (trifluoromethyl)benzene.[6] These solvents do not react with the radical intermediates.

Experimental Protocol: A Validated Approach

The following is a representative, self-validating protocol for benzylic bromination, adapted from a general procedure for similar substrates.[6] This protocol includes steps for reaction, workup, and purification, ensuring the isolation of a well-characterized product.

Caption: Experimental workflow for synthesis and validation.

Detailed Steps:

-

Setup: In a two-necked round-bottom flask equipped with a condenser, suspend N-Bromosuccinimide (1.1 equiv.) and AIBN (0.1 equiv.) in dry (trifluoromethyl)benzene under a nitrogen atmosphere.

-

Addition: Add a solution of (2,2,2-trifluoroethyl)benzene (1.0 equiv.) in (trifluoromethyl)benzene via a dropping funnel.

-

Initiation & Reaction: Position a 200W tungsten lamp adjacent to the flask and heat the mixture to reflux.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Allow the mixture to cool to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₅) to remove any unreacted bromine, followed by brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Synthetic Applications

As a reactive benzylic halide, this compound is an excellent substrate for a variety of nucleophilic substitution and organometallic coupling reactions.

Nucleophilic Substitution

The bromide is a good leaving group and can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block.

Organometallic Reactions

Grignard Reagent Formation: The compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2,2,2-trifluoro-1-phenylethyl)magnesium bromide.[6] This creates a potent carbon-based nucleophile that can be used to form C-C bonds by reacting with electrophiles like aldehydes, ketones, and esters.[2]

Palladium-Catalyzed Cross-Coupling: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8] This reaction couples the benzylic halide with an organoboron species (e.g., an arylboronic acid) to form a new C-C bond, a cornerstone reaction in the synthesis of complex biaryl systems and other drug-like molecules.[9]

Application in the Synthesis of Bioactive Scaffolds

The trifluoromethyl-substituted phenyl motif is present in numerous modern pharmaceuticals. While a direct synthesis of a marketed drug from this compound is not prominently documented, its utility is demonstrated in the synthesis of precursors to complex heterocyclic systems and substituted amphetamines, which are important classes of neurologically active agents.[6] For instance, its derivatives can be used in the synthesis of trifluoromethyl-substituted cyclopropanes, which are valuable structures in medicinal chemistry. The compound serves as a key starting material for introducing the C₆H₅CH(CF₃)- fragment into larger, more complex molecular architectures.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a combustible liquid and should be stored away from heat and sources of ignition.[1]

Conclusion

This compound is a highly valuable and reactive intermediate in synthetic organic chemistry. Its structure, combining a labile benzylic bromide with the electronically influential trifluoromethyl group, provides a powerful tool for the synthesis of advanced materials and pharmaceutical candidates. The well-understood free-radical synthesis allows for its reliable preparation, and its versatile reactivity opens pathways to a multitude of more complex molecular targets. For researchers in drug discovery and development, this compound represents a key building block for accessing novel chemical space and optimizing the properties of lead compounds.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]

- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 9. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Bromo-2,2,2-trifluoroethyl)benzene

This compound, a halogenated aromatic compound, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic routes to this important intermediate, offering insights into the underlying mechanisms and practical considerations for its preparation.

Method 1: Bromination of 1-Phenyl-2,2,2-trifluoroethanol

The most direct approach to this compound involves the substitution of the hydroxyl group in 1-phenyl-2,2,2-trifluoroethanol. Several classical and modern reagents can effect this transformation, each with its own advantages and mechanistic nuances.

The Appel Reaction: A Mild and Efficient Approach

The Appel reaction provides a reliable method for the conversion of alcohols to alkyl halides under mild conditions, proceeding with an inversion of stereochemistry.[1][2] The reaction utilizes a combination of triphenylphosphine (PPh₃) and a halogen source, typically carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

Mechanism: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with the bromine source. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium intermediate. A subsequent Sₙ2 attack by the bromide ion on the carbon atom bearing the activated hydroxyl group yields the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[3]

Experimental Protocol: Appel Reaction

-

To a solution of 1-phenyl-2,2,2-trifluoroethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).

-

Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Logical Workflow for the Appel Reaction:

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols into alkyl bromides.[4] The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the stereocenter.[5]

Mechanism: The reaction is initiated by the attack of the alcohol's oxygen atom on the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in an Sₙ2 fashion.

Experimental Protocol: Bromination with PBr₃

-

To a solution of 1-phenyl-2,2,2-trifluoroethanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Carefully quench the reaction by pouring it into ice-water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to yield this compound.

Bromination with Thionyl Bromide (SOBr₂)

Thionyl bromide is another reagent for the conversion of alcohols to alkyl bromides.[6] While less commonly used than its chloride counterpart, it is effective for this transformation. The reaction mechanism can vary depending on the conditions, but often involves the formation of a chlorosulfite intermediate followed by nucleophilic attack by bromide.

Mechanism: The alcohol reacts with thionyl bromide to form an alkyl bromosulfite intermediate. The bromide ion, either from the reaction itself or from an added source, then displaces the bromosulfite group to form the alkyl bromide.

Experimental Protocol: Bromination with SOBr₂

-

To a solution of 1-phenyl-2,2,2-trifluoroethanol (1.0 eq) in a suitable solvent such as dichloromethane or in the absence of a solvent, add thionyl bromide (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture into ice-water.

-

Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation.

Method 2: Radical Bromination of (2,2,2-Trifluoroethyl)benzene

An alternative strategy involves the selective bromination of the benzylic position of (2,2,2-trifluoroethyl)benzene. N-Bromosuccinimide (NBS) is the reagent of choice for this type of transformation, as it provides a low, steady concentration of bromine, favoring radical substitution over electrophilic addition to the aromatic ring.[7][8]

Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the benzylic position of (2,2,2-trifluoroethyl)benzene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (generated in situ from NBS) to yield the product and a bromine radical, which propagates the chain reaction.[9]

Experimental Protocol: Radical Bromination with NBS

-

To a solution of (2,2,2-trifluoroethyl)benzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Reflux the reaction mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Logical Workflow for Radical Bromination:

Caption: Workflow for the synthesis of this compound via radical bromination with NBS.

Method 3: Hunsdiecker-Type Reaction

The Hunsdiecker reaction is a decarboxylative halogenation of the silver salt of a carboxylic acid.[10][11] While a classic method, its application for the synthesis of this compound would require the preparation of 3,3,3-trifluoro-2-phenylpropanoic acid and its silver salt.

Mechanism: The reaction is believed to proceed through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the O-Br bond, followed by decarboxylation, generates an alkyl radical which then reacts with bromine to form the final product.[12]

Experimental Protocol: Hunsdiecker Reaction (General)

-

Prepare the silver salt of 3,3,3-trifluoro-2-phenylpropanoic acid by reacting the carboxylic acid with silver oxide.

-

Suspend the dry silver salt in an inert solvent like carbon tetrachloride.

-

Add a stoichiometric amount of bromine to the suspension and heat the mixture to reflux.

-

Monitor the reaction until the evolution of carbon dioxide ceases.

-

Filter off the silver bromide precipitate.

-

Wash the filtrate with a solution of sodium thiosulfate and then with water.

-

Dry the organic layer and remove the solvent by distillation.

-

Purify the product by vacuum distillation.

Comparison of Synthesis Methods

| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |

| Appel Reaction | 1-Phenyl-2,2,2-trifluoroethanol | PPh₃, CBr₄ or NBS | Mild reaction conditions, high yields, good functional group tolerance.[3] | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. |

| PBr₃ Bromination | 1-Phenyl-2,2,2-trifluoroethanol | PBr₃ | Readily available and inexpensive reagent, straightforward procedure. | PBr₃ is corrosive and reacts violently with water. |

| SOBr₂ Bromination | 1-Phenyl-2,2,2-trifluoroethanol | SOBr₂ | Simple workup. | SOBr₂ is highly reactive and moisture-sensitive.[6] |

| Radical Bromination | (2,2,2-Trifluoroethyl)benzene | NBS, Radical Initiator | High selectivity for the benzylic position.[7] | Requires careful control of reaction conditions to avoid side reactions. |

| Hunsdiecker Reaction | 3,3,3-Trifluoro-2-phenylpropanoic acid | Silver salt, Br₂ | Classic method for decarboxylative halogenation. | Requires the preparation of the silver salt, which can be sensitive.[10] |

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The bromination of 1-phenyl-2,2,2-trifluoroethanol, particularly via the Appel reaction, offers a mild and efficient pathway. For a different synthetic strategy, the radical bromination of (2,2,2-trifluoroethyl)benzene with NBS provides a selective and high-yielding alternative. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their specific needs in the synthesis of this valuable fluorinated building block.

References

-

Development of a More Sustainable Appel Reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Hunsdiecker reaction. (2023, December 29). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Appel reaction. (2023, October 29). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Hunsdiecker Reaction | Mechanism | Applications | Illustrations. (n.d.). AdiChemistry. Retrieved January 2, 2026, from [Link]

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction. (n.d.). Organic Synthesis. Retrieved January 2, 2026, from [Link]

-

Thionyl bromide. (2023, April 20). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (n.d.). Chemia. Retrieved January 2, 2026, from [Link]

-

erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene. (2022, October 31). Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1081-1085. [Link]

-

Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 2, 2026, from [Link]

-

Hunsdiecker Reaction. (n.d.). BYJU'S. Retrieved January 2, 2026, from [Link]

-

Rate studies of the solvolysis of o-nitrobenzhydryl bromide in 20-50 vol % of 2,2,2-trifluoroethanol-benzene mixtures in the presence and absence of 2,6-lutidine, hydrogen chloride, and lithium chloride have been conducted. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Hunsdiecker Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

NBS: Radical Bromination. (2021, May 24). [Video]. YouTube. [Link]

- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (2008, April 30).

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. [Link]

-

PBr3 Reaction. (n.d.). BYJU'S. Retrieved January 2, 2026, from [Link]

-

16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]

-

Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Phosphorus tribromide. (2023, December 12). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42. (2024, May 8). Chemia. [Link]

-

Can thionyl bromide produce alkyl bromides? (2016, September 19). Chemistry Stack Exchange. [Link]

-

Supporting Information Cascade bio-hydroxylation and dehalogenation for one-pot enantioselective synthesis of optically active β-halohydrins from halohydrocarbons. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

REACTIONS OF BROMINE WITH 1,1,1-TRICHLORO-2,2-BIS(PHENYL)ETHANES. (1964). Fordham University. [Link]

-

Rearrangement studies with 14C. XLII. The solvolysis of triphenylvinyl-2-14C bromide in aqueous acetic acid and in 2,2,2-trifluoroethanol. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. Appel Reaction [organic-chemistry.org]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. byjus.com [byjus.com]

- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 6. Thionyl bromide - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 11. adichemistry.com [adichemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

(1-Bromo-2,2,2-trifluoroethyl)benzene IUPAC name

An In-depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene

Authored by a Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its precise chemical nomenclature, explore common synthetic methodologies, analyze its physicochemical properties, and discuss essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Nomenclature and Structure: Establishing a Foundational Understanding

The correct and unambiguous naming of a chemical compound is paramount for clear scientific communication. The structure , C₆H₅CH(Br)CF₃, is a substituted ethylbenzene. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines, the systematic name is determined by identifying the parent hydrocarbon and its substituents.[1][2]

In this case, the parent hydrocarbon is benzene, which is substituted with a 1-bromo-2,2,2-trifluoroethyl group. The numbering of the ethyl chain begins at the carbon atom attached to the benzene ring (C1). Consequently, the bromine atom is located at the first position, and the three fluorine atoms are at the second position of the ethyl substituent. This leads to the IUPAC name: This compound .

This compound is commercially available under this name and is assigned the CAS Number 434-42-4.[3]

Synonyms and Alternative Nomenclature:

While this compound is the preferred IUPAC name, other names may be encountered in literature or commercial listings. One common synonym is (1-Bromotrifluoroethyl)benzene. It is crucial to always cross-reference with the CAS number to ensure the correct chemical identity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 434-42-4 | [3] |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | Not readily available | - |

| Flash Point | 73.33 °C (164.0 °F) | |

| Density | Not readily available | - |

| Solubility | Insoluble in water, soluble in common organic solvents | - |

Note: Some physical properties like boiling point and density are not consistently reported in publicly available databases and may require experimental determination.

Synthesis and Manufacturing: A Methodological Overview

The synthesis of this compound can be approached through several routes. A common and effective method involves the bromination of 2,2,2-trifluoroethylbenzene. The following protocol outlines a general procedure.

Experimental Protocol: Bromination of 2,2,2-Trifluoroethylbenzene

Objective: To synthesize this compound via radical bromination.

Materials:

-

2,2,2-Trifluoroethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2,2,2-trifluoroethylbenzene in CCl₄.

-

Initiation: Add a catalytic amount of a radical initiator, such as BPO or AIBN, to the solution.

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture. The addition is often done under reflux to facilitate the radical chain reaction. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Quenching and Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination and minimizing side reactions.

-

Radical Initiator (BPO or AIBN): The reaction proceeds via a free radical mechanism. The initiator is necessary to generate the initial bromine radical from NBS, which then propagates the chain reaction.

-

Inert Solvent (CCl₄): Carbon tetrachloride is a traditional solvent for radical brominations as it is inert under the reaction conditions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may be used.

Visualizing the Synthesis Workflow:

Sources

An In-depth Technical Guide to the Physical Properties of (1-Bromo-2,2,2-trifluoroethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS No. 434-42-4). Intended for researchers, medicinal chemists, and process development scientists, this document consolidates available data on its physicochemical characteristics, offers expert interpretation of its spectroscopic profile, and outlines standardized methodologies for empirical validation. The strategic incorporation of a trifluoromethyl group and a benzylic bromide imparts unique properties to this molecule, making it a valuable building block in pharmaceutical and materials science. This guide serves as a critical resource for its safe handling, application in synthesis, and quality control.

Introduction: Chemical Identity and Strategic Importance

This compound is a halogenated aromatic compound with the chemical structure C₆H₅CH(Br)CF₃. The molecule's significance is derived from the synergistic effects of its constituent functional groups:

-

Phenyl Group: Provides a core scaffold for building molecular complexity.

-

Trifluoromethyl (CF₃) Group: A bioisostere for ethyl and isopropyl groups, the CF₃ moiety is crucial in modern drug design. Its high electronegativity and metabolic stability can enhance a drug candidate's lipophilicity, binding affinity, and pharmacokinetic profile.

-

Benzylic Bromide: A reactive site that serves as an excellent electrophilic handle for introducing the trifluoroethyl-phenyl moiety into a target molecule via nucleophilic substitution reactions.

This combination makes this compound a key intermediate for synthesizing a wide range of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding its physical properties is paramount for designing reaction conditions, developing formulations, and ensuring laboratory safety.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. These constants are essential for predicting the compound's behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| CAS Number | 434-42-4 | [1] |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.555 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.487 | |

| Boiling Point | 158–214 °C (Unvalidated Range) | [1] |

| Melting Point | -179 to -114 °C (Unvalidated Range) | [1] |

| Flash Point | 73.33 °C (164.0 °F) |

Discussion of Properties:

-

Density: With a density significantly greater than water, this compound will form the lower layer in biphasic aqueous systems, a key consideration for extraction and workup procedures.

-

Refractive Index: This parameter is a sensitive measure of purity. The specified value of 1.487 can be used as a quality control benchmark for incoming material or synthesized batches.

-

Boiling and Melting Points: The currently available data for boiling and melting points are from a single supplier and presented as exceptionally wide ranges.[1] This suggests they are estimates rather than precise, experimentally determined values. For rigorous process design, it is strongly recommended that these properties be accurately determined using standardized methods, as detailed in Section 5.0.

-

Flash Point: A flash point of 73.33 °C classifies this substance as a combustible liquid. It does not pose a fire hazard at standard ambient temperatures but must be handled with care near heat sources, sparks, or open flames.

Spectroscopic and Analytical Profile

While a publicly available, peer-reviewed full spectroscopic dataset for this specific compound is limited, a Certificate of Analysis for a commercial batch confirms its structure via ¹H NMR.[2] Based on its molecular structure, an expert interpretation allows for the prediction of its characteristic spectral features.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be distinct.

-

Aromatic Protons (C₆H₅-): A complex multiplet would appear in the typical aromatic region, approximately δ 7.2-7.6 ppm, integrating to 5 protons.

-

Benzylic Proton (-CH(Br)-): A single proton at the chiral center, adjacent to the CF₃ group, would appear as a quartet (due to coupling with the three fluorine atoms, JHF ≈ 7-8 Hz). This signal would be shifted downfield, likely in the δ 5.0-5.5 ppm range, due to the deshielding effects of the adjacent bromine atom and phenyl ring.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected in the δ 120-140 ppm range.

-

Benzylic Carbon (-CH(Br)-): This carbon would appear as a quartet due to one-bond coupling with the fluorine atoms (JCF ≈ 30-35 Hz). Its chemical shift would be in the δ 45-55 ppm range.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet in the proton-decoupled spectrum due to the C-F coupling (JCF ≈ 275-280 Hz) and will be located in the δ 120-125 ppm region.

-

-

¹⁹F NMR:

-

The fluorine NMR spectrum provides the simplest confirmation of the trifluoromethyl group. It will show a single signal, a doublet, at approximately δ -65 to -75 ppm (referenced to CCl₃F), resulting from coupling to the single benzylic proton.

-

3.2 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 238 and 240, with a characteristic ~1:1 intensity ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 159, corresponding to the [C₆H₅CHCF₃]⁺ fragment.

Solubility and Partitioning Behavior

4.1 Solubility Profile

As a halogenated aromatic hydrocarbon, this compound is a nonpolar compound.[1]

-

Aqueous Solubility: It is expected to be practically insoluble in water.

-

Organic Solubility: It should be freely soluble in a wide range of common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).

4.2 Octanol-Water Partition Coefficient (LogP)

Synthesis and Methodologies for Property Determination

A foundational understanding of how a compound is synthesized and how its properties are reliably measured is crucial for any researcher.

5.1 Synthetic Overview

A plausible and common laboratory-scale synthesis of this compound involves the radical bromination of (2,2,2-Trifluoroethyl)benzene. This precursor is commercially available.[3] The reaction typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Caption: Standard workflow for physicochemical characterization.

Detailed Methodologies:

-

Boiling Point (OECD Test Guideline 103): The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure. [4][5][6] * Principle (Ebulliometer Method): An ebulliometer is used to measure the equilibrium boiling temperature of the liquid under a controlled pressure. The temperature of the boiling liquid and its vapor are measured simultaneously with a calibrated temperature sensor. This method provides highly accurate and reproducible boiling point data. [4][7] * Alternative (Differential Scanning Calorimetry - DSC): DSC can also be used to determine the onset temperature of the boiling endotherm. This method requires smaller sample sizes but may be less accurate than ebulliometry for absolute boiling point determination. [4]

-

Density (OECD Test Guideline 109): This guideline describes several methods for determining the density (mass per unit volume) of liquids. [8][9][10] * Principle (Oscillating Densimeter): A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillation. The instrument measures the resonant frequency of the oscillation, which is directly related to the density of the liquid in the tube. The measurement is performed at a precise, controlled temperature (e.g., 25.0 °C). [8][9]This is a rapid and highly accurate method.

-

Refractive Index (ASTM D1218): This standard test method covers the measurement of the refractive index of hydrocarbon liquids. [11][12][13] * Principle (Digital Refractometer): A light beam (typically the sodium D-line, 589 nm) is passed through a prism in contact with the liquid sample. The instrument measures the critical angle of total internal reflection, which is mathematically converted to the refractive index. The measurement is highly dependent on temperature, which must be precisely controlled (e.g., 20.0 °C). [11][13]

Safety, Handling, and Storage

This compound requires careful handling due to its hazardous properties.

-

Hazard Classification:

-

Causes skin irritation (H315). * Causes serious eye irritation (H319). * May cause respiratory irritation (H335). * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames as it is a combustible liquid. * Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of physical properties that govern its application and handling. Its high density, specific refractive index, and combustible nature are key parameters for process and safety management. While precise thermodynamic data for phase transitions require further experimental validation, established international protocols provide a clear pathway for obtaining this information. The predicted spectroscopic signature offers a robust framework for its identification and quality assurance. This guide provides the foundational knowledge required for the effective and safe utilization of this versatile compound in advanced scientific research.

References

-

Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Available at: [Link]

-

LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

Overton. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved from [Link]

- OECD. (1995, July 27). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point. Google Books.

-

Scribd. (n.d.). OECD Test Guideline 109 Yoğunluk Standart. Retrieved from [Link]

-

U.S. Department of Commerce. (n.d.). Test No. 109: Density of Liquids and Solids. Library Search. Retrieved from [Link]

-

Mastrad. (n.d.). ABBE REFRACTOMETER REFRACTIVE INDEX AND REFRACTIVE DISPERSION OF HYDROCARBON ASTM D1218 - NFT 60194. Retrieved from [Link]

-

MaTestLab. (2025, July 2). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids US Lab. Retrieved from [Link]

-